molecular formula C8H5ClFN B13104110 2-Chloro-6-fluoro-4-methylbenzonitrile

2-Chloro-6-fluoro-4-methylbenzonitrile

Cat. No.: B13104110
M. Wt: 169.58 g/mol
InChI Key: LKRKCKDHRURROS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-methylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chloro-6-fluoro-4-methylbenzene with a suitable cyanide source. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO), and cyanide sources.

    Reduction: Lithium aluminum hydride, diethyl ether.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Scientific Research Applications

2-Chloro-6-fluoro-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.

    4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine atom.

    2-Chloro-6-methylbenzonitrile: Similar structure but lacks the fluorine atom .

Uniqueness

2-Chloro-6-fluoro-4-methylbenzonitrile is unique due to the combination of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

2-chloro-6-fluoro-4-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

InChI Key

LKRKCKDHRURROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)F

Origin of Product

United States

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